molecular formula C19H24N4O3 B6032307 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one

Cat. No. B6032307
M. Wt: 356.4 g/mol
InChI Key: TZTBTDSZZXSCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that specifically targets glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis. In recent years, GSK-3 has emerged as an attractive target for drug discovery, particularly in the field of cancer research.

Mechanism of Action

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one inhibitor VIII works by specifically inhibiting the activity of this compound, which is a key regulator of various signaling pathways involved in cell proliferation, differentiation, and survival. This compound is known to phosphorylate and regulate the activity of various downstream targets, including β-catenin, c-Myc, and cyclin D1. By inhibiting this compound activity, this compound inhibitor VIII can modulate these signaling pathways and induce various cellular responses, including apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
This compound inhibitor VIII has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of various signaling pathways. In cancer cells, this compound inhibitor VIII has been shown to induce cell cycle arrest and sensitize cells to chemotherapy. In neurodegenerative disorders, this compound inhibitor VIII has been shown to reduce neuroinflammation and improve cognitive function. In diabetes research, this compound inhibitor VIII has been shown to improve insulin sensitivity and glucose metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one inhibitor VIII in lab experiments is its specificity for this compound, which allows for precise modulation of this compound activity without affecting other signaling pathways. Additionally, this compound inhibitor VIII is a small molecule inhibitor that can be easily synthesized and modified for improved potency and selectivity. However, one limitation of this compound inhibitor VIII is its potential off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the development and application of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one inhibitor VIII. One potential direction is the optimization of its potency and selectivity through chemical modification and structure-activity relationship studies. Another direction is the development of this compound inhibitor VIII as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and diabetes. Additionally, this compound inhibitor VIII can be used as a tool compound to further elucidate the role of this compound in various cellular processes and signaling pathways.

Synthesis Methods

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one inhibitor VIII involves a multi-step process that begins with the reaction of 6-isopropylpyrimidine-2,4(1H,3H)-dione with 4-(1,3-benzodioxol-5-ylmethyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a reagent such as trifluoroacetic acid (TFA) to remove the protecting group and yield the final product.

Scientific Research Applications

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one inhibitor VIII has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes. In cancer research, this compound inhibitor VIII has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. In neurodegenerative disorders, this compound inhibitor VIII has been shown to improve cognitive function and reduce neuroinflammation. In diabetes research, this compound inhibitor VIII has been shown to improve insulin sensitivity and glucose metabolism.

properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-propan-2-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-13(2)15-10-18(24)21-19(20-15)23-7-5-22(6-8-23)11-14-3-4-16-17(9-14)26-12-25-16/h3-4,9-10,13H,5-8,11-12H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTBTDSZZXSCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320988
Record name 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-propan-2-yl-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642916
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

886186-87-4
Record name 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-propan-2-yl-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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